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molecular formula C19H20N4O2 B8685936 5-[[4-Methoxy-3-(phenylmethoxy)phenyl]methyl]-2,4-pyrimidinediamine CAS No. 78233-99-5

5-[[4-Methoxy-3-(phenylmethoxy)phenyl]methyl]-2,4-pyrimidinediamine

Cat. No. B8685936
M. Wt: 336.4 g/mol
InChI Key: XARRNBRDTOCYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04258045

Procedure details

75 Grams (0.5 mole) of crude 3-benzyloxy-4-methoxy-β-cyano-N-phenylcinnamylamine is added to a suspension made by stirring 40 g (0.42 mole) of guanidine hydrochloride with 27.5 g (0.51 mole) of sodium methoxide in 320 ml of ethanol. The reaction mixture is stirred and heated at reflux for 1.5 hr., after which the mixture becomes quite thick. An additional 320 ml of ethanol is added, and the refluxing is continued for a total of 20 hr. Most of the ethanol is removed by vacuum distillation, the resulting residue is stirred with 1500 ml of water and washed well with water. The crude moist product is digested with 250 ml of hot ethanol, cooled, filtered, and washed with ethanol and with water to yield 55 g (81%) of 2,4-diamino-5-(3-benzyloxy-4-methoxybenzyl)pyrimidine, m.p. 210°-212°.
Name
3-benzyloxy-4-methoxy-β-cyano-N-phenylcinnamylamine
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:24]=[CH:25][C:26]=1[O:27][CH3:28])[C:12](C#N)=[CH:13][CH2:14][NH:15]C1C=CC=CC=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:30][C:31]([NH2:33])=[NH:32].[CH3:34][O-].[Na+]>C(O)C>[NH2:32][C:31]1[N:33]=[C:14]([NH2:15])[C:13]([CH2:12][C:11]2[CH:24]=[CH:25][C:26]([O:27][CH3:28])=[C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:10]=2)=[CH:34][N:30]=1 |f:1.2,3.4|

Inputs

Step One
Name
3-benzyloxy-4-methoxy-β-cyano-N-phenylcinnamylamine
Quantity
0.5 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=CCNC2=CC=CC=C2)C#N)C=CC1OC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
sodium methoxide
Quantity
27.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
is continued for a total of 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is removed by vacuum distillation
STIRRING
Type
STIRRING
Details
the resulting residue is stirred with 1500 ml of water
WASH
Type
WASH
Details
washed well with water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol and with water

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C=C1)OC)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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